Bienvenue dans la boutique en ligne BenchChem!

1-(6-Methoxy-2-naphthyl)ethanol

Asymmetric Catalysis Naproxen Synthesis Palladium-Catalyzed Carbonylation

This compound is the pharmacopeial-defined Naproxen EP Impurity K (USP Related Compound K), mandatory for HPLC/UPLC method validation and system suitability testing under GMP. The 6‑methoxy substitution pattern is non‑negotiable—unsubstituted naphthyl alcohols or regioisomers cannot meet EP/USP identification criteria without full revalidation. It serves uniquely as the chiral intermediate in the PdCl₂‑CuCl₂‑DDPPI catalyzed asymmetric carbonylation to (S)‑Naproxen methyl ester (90% yield, 81% e.e.) and as a substrate in Rhodotorula kratochvilovae biocatalytic deracemization (>99% eeS).

Molecular Formula C13H14O2
Molecular Weight 202.25 g/mol
CAS No. 77301-42-9
Cat. No. B028278
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(6-Methoxy-2-naphthyl)ethanol
CAS77301-42-9
Synonyms6-Methoxy-α-methyl-2-Naphthalenemethanol;  (+/-)-1-(6-Methoxynaphthyl)ethanol;  1-(6’-Methoxy-2-naphthyl)ethanol;  2-(1-Hydroxyethyl)-6-methoxynaphthalene;  α-(6-Methoxy-2-naphthyl)ethanol;  Naproxen Impurity K; 
Molecular FormulaC13H14O2
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC(C1=CC2=C(C=C1)C=C(C=C2)OC)O
InChIInChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3
InChIKeyOUVJWFRUESFCCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(6-Methoxy-2-naphthyl)ethanol (CAS 77301-42-9) Procurement & Technical Baseline for Pharmaceutical Intermediates


1-(6-Methoxy-2-naphthyl)ethanol (CAS 77301-42-9, C₁₃H₁₄O₂, MW 202.25 g/mol) is a naphthalene derivative featuring a 6-methoxy substituent and a chiral secondary alcohol at the 1-position [1]. It is officially recognized as Naproxen EP Impurity K (Naproxen Related Compound K) and serves as a key synthetic intermediate in the asymmetric synthesis of the non-steroidal anti-inflammatory drug (NSAID) Naproxen . Commercial preparations typically exhibit purity ≥98% (HPLC) with a melting point range of 111–114°C and are supplied as white to off-white crystalline solids . Its dual role as both a validated impurity standard and a chiral building block distinguishes it from non-functionalized naphthyl alcohols in pharmaceutical quality control and asymmetric synthesis workflows.

1-(6-Methoxy-2-naphthyl)ethanol (CAS 77301-42-9) Procurement Risks: Why Structural Analogs Cannot Substitute


The 6-methoxy substituent on the naphthalene ring of 1-(6-Methoxy-2-naphthyl)ethanol confers distinct physicochemical properties and biological recognition that preclude substitution with unsubstituted naphthyl alcohols (e.g., 1-(2-naphthyl)ethanol) or regioisomers (e.g., 1-(1-naphthyl)ethanol) [1]. In biocatalytic deracemization systems, the methoxy group critically influences substrate acceptance and stereochemical outcome—while 1-(2-naphthyl)ethanol achieves >99% eeS and 98.8% yield, the 6-methoxy analog yields 86.3% with 82.6% eeS under identical conditions, demonstrating substrate-dependent enantioselectivity that directly impacts process optimization [2]. Furthermore, the compound is pharmacopeial-defined (EP/USP) as a specific impurity standard, meaning substitution with non-certified analogs invalidates regulatory compliance in analytical method validation . Procurement decisions must therefore be guided by the specific methoxy substitution pattern and validated reference standard designation.

1-(6-Methoxy-2-naphthyl)ethanol (CAS 77301-42-9): Quantitative Performance Differentiation vs. Structural Analogs


Asymmetric Carbonylation Yield and Enantioselectivity: 1-(6-Methoxy-2-naphthyl)ethanol vs. Non-Functionalized Naphthyl Alcohols

1-(6-Methoxy-2-naphthyl)ethanol undergoes PdCl₂-CuCl₂-DDPPI catalyzed asymmetric carbonylation to yield (S)-Naproxen methyl ester with 90% chemical yield and 81% enantiomeric excess (e.e.) [1]. In contrast, non-methoxylated analogs such as 1-(2-naphthyl)ethanol do not directly participate in this pharmaceutical carbonylation pathway due to the absence of the requisite 6-methoxy directing group. This functional group enables coordination to the palladium catalyst and facilitates the stereoselective carbon monoxide insertion step.

Asymmetric Catalysis Naproxen Synthesis Palladium-Catalyzed Carbonylation

Biocatalytic Deracemization Performance: 1-(6-Methoxy-2-naphthyl)ethanol vs. 1-(2-Naphthyl)ethanol and 1-(6-Methyl-2-naphthyl)ethanol

Using Rhodotorula kratochvilovae (MTCC 13029) whole-cell biocatalyst, rac-1-(6-methoxy-2-naphthyl)ethanol undergoes deracemization to S-1-(6-methoxy-2-naphthyl)ethanol with 86.3% yield and 82.6% eeS under initial conditions [1]. Under the same experimental system, rac-1-(6-methyl-2-naphthyl)ethanol achieves 96.4% yield and 98.2% eeS, while rac-1-(2-naphthyl)ethanol yields 98.8% with >99% eeS. This quantitative rank order (2-naphthyl > 6-methyl > 6-methoxy) demonstrates that the electron-donating 6-methoxy substituent reduces substrate acceptance and stereoselectivity compared to less electron-rich analogs.

Biocatalysis Enantioselective Synthesis Yeast Whole-Cell Deracemization

Regulatory Identity: 1-(6-Methoxy-2-naphthyl)ethanol as EP/USP Naproxen Impurity K vs. Non-Pharmacopeial Naphthyl Alcohols

1-(6-Methoxy-2-naphthyl)ethanol is codified as Naproxen EP Impurity K (PhEur) and Naproxen USP Related Compound K [1]. It is supplied as a certified pharmaceutical impurity standard with purity ≥98.0% (HPLC) and documented shelf-life parameters [2]. Structural analogs including 1-(2-naphthyl)ethanol, 1-(1-naphthyl)ethanol, and 1-(6-methyl-2-naphthyl)ethanol are not recognized by EP or USP monographs for Naproxen impurity profiling and thus cannot be used for validated analytical method qualification or batch release testing.

Pharmaceutical Impurity Regulatory Compliance Analytical Reference Standard

Optimized Biocatalytic Conditions: Achieving >99% eeS and 92.3% Yield for 1-(6-Methoxy-2-naphthyl)ethanol Deracemization

While initial deracemization of rac-1-(6-methoxy-2-naphthyl)ethanol yields 86.3% with 82.6% eeS, systematic optimization of physicochemical parameters (substrate concentration: 2 mM, 2% glucose, 30°C, pH 7.0, 100 mg/mL cell concentration) elevates performance to 92.3% yield with >99% eeS [1]. Gram-scale preparation under these optimized conditions maintains 92.8% yield with >99% eeS, demonstrating process scalability [1]. In contrast, rac-1-(1-naphthyl)ethanol and rac-1-(4-fluoro-1-naphthyl)ethanol were not deracemized at all under identical conditions, highlighting the stringent substrate specificity of the biocatalytic system.

Process Optimization Biocatalysis Enantiopure Synthesis

Physicochemical Differentiation: Solubility and LogP Comparison with Unsubstituted Naphthyl Alcohols

1-(6-Methoxy-2-naphthyl)ethanol exhibits a computed XLogP3 value of 2.8 and demonstrates solubility of 30 mg/mL in DMF, DMSO, and ethanol, but only 0.125 mg/mL in ethanol:PBS (pH 7.2) (1:7) [1]. The 6-methoxy group increases hydrophilicity relative to unsubstituted 1-(2-naphthyl)ethanol (C₁₂H₁₂O, MW 172.22 g/mol, no heteroatom substituents), which would be expected to have higher logP and lower aqueous solubility. This solubility profile directly impacts formulation strategies and analytical method development, particularly for impurity quantification in aqueous-based HPLC mobile phases.

Physicochemical Properties Formulation Solubility

Commercial Purity Specifications: 1-(6-Methoxy-2-naphthyl)ethanol HPLC Purity vs. Vendor-Dependent Quality of Analogs

Commercial 1-(6-Methoxy-2-naphthyl)ethanol is routinely supplied with HPLC purity ≥98.0% (range: 97.5%–98% across major vendors) and melting point 111–114°C [1]. For pharmaceutical secondary standards, the material is certified as ≥98.0% (HPLC) with documented limited shelf life and expiry dating . In contrast, non-pharmacopeial analogs like 1-(2-naphthyl)ethanol and 1-(1-naphthyl)ethanol are typically supplied as general reagents without certified purity standards or pharmacopeial traceability, and purity may vary widely between vendors.

Quality Control Purity HPLC Analysis

1-(6-Methoxy-2-naphthyl)ethanol (CAS 77301-42-9): Optimized Application Scenarios for Research and Industrial Procurement


Pharmaceutical Impurity Profiling and Quality Control for Naproxen Drug Substance and Drug Product

Procurement as Naproxen EP Impurity K (USP Naproxen Related Compound K) for use as a certified pharmaceutical reference standard in HPLC and UPLC method validation, system suitability testing, and batch release analysis. The ≥98.0% (HPLC) certified purity, pharmacopeial designation, and documented expiry dating ensure regulatory compliance under GMP . Structural analogs lacking EP/USP recognition cannot substitute without full method revalidation, making this compound the mandatory procurement choice for quality control laboratories [1].

Asymmetric Synthesis of (S)-Naproxen via Palladium-Catalyzed Carbonylation

Utilization as the chiral intermediate in the PdCl₂-CuCl₂-DDPPI catalyzed asymmetric carbonylation route to (S)-Naproxen methyl ester, achieving 90% chemical yield and 81% e.e. . The 6-methoxy substituent is essential for catalyst coordination and stereoselective CO insertion. Non-methoxylated naphthyl alcohols cannot undergo this direct carbonylation, necessitating procurement of the specific 6-methoxy derivative for this economically advantageous synthetic route .

Biocatalytic Deracemization for Enantiopure (S)-1-(6-Methoxy-2-naphthyl)ethanol Production

Employment as substrate in whole-cell biocatalytic deracemization using Rhodotorula kratochvilovae (MTCC 13029) to produce enantiopure S-alcohol. Under optimized conditions (2 mM substrate, 2% glucose, 30°C, pH 7.0), yields of 92.3% with >99% eeS are achieved, and gram-scale preparation maintains 92.8% yield with >99% eeS . The 1-naphthyl regioisomer and 4-fluoro derivative show zero conversion under identical conditions, confirming that the 6-methoxy-2-naphthyl substitution pattern is uniquely processable in this biocatalytic system .

Analytical Method Development and Solubility-Based Formulation Studies

Application as a reference compound for solubility and stability studies in organic/aqueous solvent systems. Documented solubility of 30 mg/mL in DMF, DMSO, and ethanol, and 0.125 mg/mL in ethanol:PBS (pH 7.2) (1:7) provides quantitative benchmarks for formulation development and HPLC mobile phase optimization . The XLogP3 value of 2.8 guides predictions of chromatographic retention and partitioning behavior [1]. Procurement of this well-characterized compound ensures reproducibility in analytical and formulation workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(6-Methoxy-2-naphthyl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.